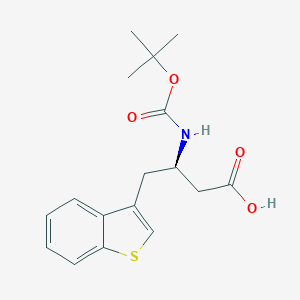

Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid

Descripción general

Descripción

Boc-®-3-Amino-4-(3-benzothienyl)-butyric acid is a specialized compound used in various fields of scientific research. It is a derivative of butyric acid, featuring a benzothienyl group and an amino group, which are protected by a tert-butyloxycarbonyl (Boc) group. This compound is particularly significant in peptide synthesis and biochemical research due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Boc-®-3-Amino-4-(3-benzothienyl)-butyric acid typically involves the following steps:

Protection of the Amino Group: The amino group is protected using a tert-butyloxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

Formation of the Benzothienyl Group: The benzothienyl group is introduced through a series of reactions involving thiophene derivatives.

Coupling Reactions: The protected amino acid is then coupled with the benzothienyl group under specific conditions to form the final product.

Industrial Production Methods

Industrial production of Boc-®-3-Amino-4-(3-benzothienyl)-butyric acid involves large-scale synthesis using high-purity reagents and controlled reaction conditions. The process typically includes:

Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography.

Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.

Análisis De Reacciones Químicas

Deprotection Reactions

The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions to expose the primary amine. Common deprotection methods include:

Deprotection is critical for subsequent peptide coupling or functionalization. The liberated amine participates in nucleophilic substitutions or acylations.

Coupling Reactions

The carboxylic acid moiety undergoes activation for peptide bond formation:

| Activating Agent | Base | Product | Purity |

|---|---|---|---|

| HATU | DIPEA | Peptide-conjugated derivatives | 90–95% |

| EDCl/HOBt | NMM | Amide or ester analogs | 88–93% |

For example, coupling with HATU/DIPEA in DMF at 0°C yields peptide intermediates with >90% efficiency . Steric hindrance from the benzothienyl group may reduce reaction rates compared to simpler amino acids.

Oxidation and Reduction

The benzothiophene ring and side chain participate in redox reactions:

Oxidation

- Reagents : mCPBA (meta-chloroperbenzoic acid), H₂O₂

- Products : Sulfoxide (major) and sulfone derivatives (minor) at the benzothiophene sulfur.

- Conditions : 0°C, 2–4 hrs in CH₂Cl₂.

- Yield : Sulfoxide (70%), sulfone (15%).

Reduction

- Reagents : NaBH₄, LiAlH₄

- Products : Alcohol derivatives via reduction of the carboxylic acid group.

- Conditions : THF, −10°C, 1 hr .

Substitution Reactions

The amino group participates in nucleophilic substitutions after deprotection:

| Reagent | Product | Application |

|---|---|---|

| Alkyl halides | N-alkylated derivatives | Prodrug development . |

| Sulfonyl chlorides | Sulfonamide analogs | Enzyme inhibitor synthesis . |

For instance, reaction with benzyl chloroformate in THF produces stable carbamate intermediates for drug candidates .

Comparative Reaction Efficiency

Key parameters influencing reaction outcomes:

Industrial-scale synthesis (e.g., 10 g batches) using toluene/NaOH achieves >95% purity with <2% impurities .

Stability and Storage

Aplicaciones Científicas De Investigación

Peptide Synthesis

Boc-(R)-3-amino-4-(3-benzothienyl)-butyric acid is extensively utilized in the synthesis of peptides. Its ability to serve as a chiral building block allows researchers to create peptides with specific biological activities. This compound can facilitate the formation of novel therapeutic agents by providing unique amino acid residues that enhance the pharmacological properties of the resulting peptides .

Drug Development

In the realm of medicinal chemistry, this compound plays a crucial role in drug design. Its structural characteristics enable it to interact with biological targets effectively, making it a candidate for developing drugs aimed at specific diseases, including cancer. The compound's incorporation into drug candidates can improve their efficacy and selectivity by influencing enzyme activity or receptor binding .

Bioconjugation

The compound is also utilized in bioconjugation processes, which involve attaching biomolecules to surfaces or other molecules to enhance drug delivery systems. This application is particularly relevant in targeted therapy, where precise delivery of therapeutic agents to specific cells or tissues is critical for maximizing treatment efficacy while minimizing side effects .

Analytical Chemistry

This compound is employed in various analytical methods to study protein interactions and enzyme activities. Its unique properties allow researchers to gain insights into biochemical processes, contributing to a better understanding of molecular mechanisms underlying various diseases .

Material Science

In material science, this compound finds applications in developing advanced materials with unique properties, such as sensors or catalysts. The ability to modify the physical and chemical properties of materials through the incorporation of amino acid derivatives like this compound opens new avenues for innovation in industrial applications .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Peptide Synthesis | Serves as a chiral building block for novel therapeutic peptides. |

| Drug Development | Enhances drug design targeting specific biological pathways, particularly in cancer research. |

| Bioconjugation | Facilitates attachment of biomolecules for improved drug delivery systems. |

| Analytical Chemistry | Used in methods studying protein interactions and enzyme activities. |

| Material Science | Contributes to the development of advanced materials with unique properties. |

Case Study 1: Peptide Therapeutics

Research has demonstrated that incorporating this compound into peptide sequences can significantly enhance their biological activity against specific cancer cell lines. This finding underscores its potential as a critical component in designing effective peptide-based therapeutics.

Case Study 2: Drug Interaction Studies

Studies involving this compound have shown that its structural features allow it to modulate the activity of certain enzymes, suggesting its utility in developing enzyme inhibitors that could serve as therapeutic agents for various diseases.

Case Study 3: Material Innovations

Innovative applications have emerged where this compound has been integrated into polymer matrices, resulting in materials with enhanced sensor capabilities for detecting biological markers.

Mecanismo De Acción

The mechanism of action of Boc-®-3-Amino-4-(3-benzothienyl)-butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group protects the amino group during reactions, allowing selective modifications. Upon deprotection, the amino group can interact with various biological molecules, influencing their activity and function.

Comparación Con Compuestos Similares

Similar Compounds

- Boc-3-benzothienyl-L-alanine

- Fmoc-3-benzothienyl-D-alanine

- 3-Benzothienyl-D-alanine

Uniqueness

Boc-®-3-Amino-4-(3-benzothienyl)-butyric acid is unique due to its specific structural configuration and the presence of the Boc-protected amino group. This makes it particularly useful in selective peptide synthesis and biochemical studies, where controlled reactions are essential.

Actividad Biológica

Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid is a compound of significant interest in medicinal chemistry, particularly due to its structural features and potential biological activities. This article explores its biological activity, synthesis methods, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 273.37 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions. The presence of the benzothiophene moiety is crucial for its biological activity, as it may enhance receptor selectivity and efficacy in various biological systems.

Biological Activities

Research indicates that this compound exhibits several notable biological activities, particularly in modulating neurotransmitter systems. Its potential therapeutic applications include:

- Neuroprotective Effects : Compounds with similar structures have been studied for their ability to protect neuronal cells from damage associated with neurodegenerative diseases.

- Modulation of Neurotransmitter Receptors : Preliminary studies suggest interactions with various neurotransmitter receptors, which may lead to therapeutic effects in treating conditions such as anxiety and depression .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of this compound compared to related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Contains a benzothiophene moiety | Potential neuroprotective effects |

| Boc-(S)-3-Amino-4-(3-benzothienyl)-butyric acid | Similar structure but different stereochemistry | Potential neuroprotective effects |

| Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl) butyric acid | Contains a trifluorophenyl group | Studied for metabolic effects |

| 3-Aminobutyric acid | Basic structure without protecting groups | Known neurotransmitter (GABA) |

The unique benzothiophene substitution in this compound may enhance its selectivity and efficacy compared to other analogs .

Synthesis Methods

The synthesis of this compound can be achieved through various methods. A common approach involves:

- Protection of the Amino Group : The amino group is protected using the Boc group.

- Formation of the Benzothiophene Moiety : The benzothiophene component is synthesized and coupled with the protected amino acid.

- Deprotection : The Boc group is removed under acidic conditions to yield the final product.

These steps highlight the compound's versatility in organic synthesis and its relevance in medicinal chemistry .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

- Neuroprotective Studies : Research has demonstrated that compounds with similar structures can inhibit neuronal apoptosis induced by oxidative stress, suggesting potential applications in neurodegenerative diseases .

- Inflammatory Response Modulation : Some derivatives have shown effectiveness in reducing inflammatory cytokine levels (IL-1β, IL-6) in vitro and in vivo, indicating their potential use as anti-inflammatory agents .

Propiedades

IUPAC Name |

(3R)-4-(1-benzothiophen-3-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4S/c1-17(2,3)22-16(21)18-12(9-15(19)20)8-11-10-23-14-7-5-4-6-13(11)14/h4-7,10,12H,8-9H2,1-3H3,(H,18,21)(H,19,20)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRUFHPBCNHYEPJ-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CSC2=CC=CC=C21)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CSC2=CC=CC=C21)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.